Levamlodipine Besylate

Hypertension Clinical Trial Adverse Events

Levamlodipine besylate is the chirally pure (S)-enantiomer of amlodipine, delivering equivalent antihypertensive efficacy at half the racemic dose (2.5-5 mg vs 5-10 mg). The (R)-enantiomer exhibits ~1000-fold lower L-type calcium channel affinity and is implicated in peripheral edema—incidence reduced from 10.3% to 2.4% with levamlodipine. This validated chiral switch enables lower total drug exposure with superior tolerability. Ideal for FDC development with ARBs, ACE inhibitors, or statins. Critical research tool for enantioselective pharmacology studies.

Molecular Formula C26H31ClN2O8S
Molecular Weight 567.1 g/mol
CAS No. 192583-58-7
Cat. No. B7909571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevamlodipine Besylate
CAS192583-58-7
Molecular FormulaC26H31ClN2O8S
Molecular Weight567.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
InChIKeyZPBWCRDSRKPIDG-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levamlodipine Besylate (CAS 192583-58-7): The Chirally Pure (S)-Enantiomer of Amlodipine for Calcium Channel Blocker Procurement and Formulation Development


Levamlodipine besylate (CAS 192583-58-7) is the chirally pure (S)-enantiomer salt of amlodipine, belonging to the dihydropyridine class of calcium channel blockers (CCBs). As the pharmacologically active single enantiomer of racemic amlodipine, levamlodipine inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells, with a greater selectivity for vascular smooth muscle than cardiac muscle [1]. The compound is primarily indicated for the treatment of essential hypertension and angina pectoris, offering once-daily dosing with sustained 24-hour blood pressure control [2].

Levamlodipine Besylate Cannot Be Interchanged with Racemic Amlodipine: A Case for Chiral Purity in Procurement Decisions


Racemic amlodipine is an equimolar mixture of (S)- and (R)-enantiomers, yet only the (S)-enantiomer (levamlodipine) is pharmacologically active at therapeutically relevant doses. The (R)-enantiomer exhibits approximately 1000-fold lower affinity for the L-type calcium channel and contributes negligibly to antihypertensive efficacy [1]. Consequently, substituting levamlodipine besylate with racemic amlodipine at equivalent milligram doses would provide only half the active moiety, while doubling the racemic dose to achieve comparable efficacy introduces the (R)-enantiomer, which has been implicated in dose-dependent adverse effects including peripheral edema [2]. This enantioselective pharmacology creates a fundamental procurement distinction: chiral purity enables lower total drug exposure for equivalent therapeutic effect.

Levamlodipine Besylate: Quantitative Comparative Evidence Versus Racemic Amlodipine for Scientific Evaluation and Sourcing


Phase III Noninferiority Trial: 2.5 mg S-Amlodipine Achieves Equivalent Blood Pressure Reduction to 5 mg Racemic Amlodipine with 76.8% Lower Edema Incidence

In an 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group Phase III noninferiority trial, S(-)-amlodipine nicotinate 2.5 mg QD demonstrated noninferior antihypertensive efficacy to racemic amlodipine besylate 5 mg QD in Korean patients with mild to moderate hypertension (baseline SiDBP 90-109 mmHg). The study also reported substantially lower rates of adverse events with the pure enantiomer formulation [1]. Notably, the incidence of peripheral edema—the most common tolerability-limiting adverse effect of amlodipine therapy—was dramatically reduced with the chirally pure formulation [1].

Hypertension Clinical Trial Adverse Events

Peripheral Edema Incidence: 2.38% for S-Amlodipine 2.5-5 mg Versus 10.26% for Racemic Amlodipine 5-10 mg in Head-to-Head Phase III Trial

The same Phase III noninferiority trial directly compared adverse event profiles between the two treatment arms. Peripheral edema, recognized as the primary dose-limiting adverse effect of amlodipine therapy and a major cause of treatment discontinuation, occurred at a significantly lower frequency in the S-amlodipine arm [1]. This represents a clinically and statistically meaningful improvement in tolerability.

Peripheral Edema Adverse Drug Reaction Tolerability

Enantioselective Receptor Affinity: S-Amlodipine Exhibits 1000-Fold Greater L-Type Calcium Channel Affinity Than R-Amlodipine

The pharmacologic basis for chiral switching from racemic amlodipine to levamlodipine is rooted in the dramatic enantioselectivity at the L-type calcium channel binding site. Multiple independent sources confirm that the (S)-enantiomer possesses approximately 1000-fold greater affinity for the dihydropyridine receptor site compared to the (R)-enantiomer [1][2]. In isolated rat ventricular myocyte studies, S-amlodipine demonstrated potent, concentration-dependent inhibition of L-type calcium current, whereas R-amlodipine produced no statistically significant effect across all concentrations tested [2].

Calcium Channel Receptor Binding Enantioselectivity

Bioequivalence at Half-Dose: 5 mg Levamlodipine Demonstrates Pharmacokinetic Equivalence to 10 mg Racemic Amlodipine

A single-dose, randomized, open-label, two-period crossover bioequivalence study in healthy Chinese subjects (n=48) compared 5 mg levamlodipine (test) with 10 mg racemic amlodipine (reference). The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fell entirely within the prespecified 80-125% bioequivalence limits under both fasted and fed conditions [1]. This confirms that levamlodipine at half the total milligram dose delivers systemic exposure to the active (S)-enantiomer equivalent to that provided by racemic amlodipine at double the dose.

Pharmacokinetics Bioequivalence Formulation

Meta-Analysis of 8 RCTs: S-Amlodipine Demonstrates Superior Overall Efficacy (OR 2.19) and 49% Lower Adverse Event Rate (OR 0.51) Versus Racemic Amlodipine

A comprehensive meta-analysis of 8 randomized controlled trials involving 1,456 patients (732 S-amlodipine, 724 racemic amlodipine) quantitatively synthesized comparative efficacy and safety outcomes. The pooled analysis demonstrated that S-amlodipine treatment was associated with a statistically significant improvement in overall therapeutic efficacy compared to racemic amlodipine [1]. Concurrently, patients receiving S-amlodipine experienced significantly fewer adverse events [1].

Meta-Analysis Efficacy Safety

2.5 mg Levamlodipine vs 5 mg Racemic Amlodipine: Bioequivalence Confirmed in Fasting and Fed States via Chiral LC-MS/MS Analysis

A dedicated bioequivalence study employing chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) specifically quantified (S)-amlodipine concentrations following administration of 2.5 mg levamlodipine besylate (test) and 5 mg racemic amlodipine (reference) in healthy Chinese subjects. The geometric mean ratios for Cmax, AUC0-t, and AUC0-∞ under fasting conditions were 100.24%, 103.63%, and 103.24% respectively, with all 90% confidence intervals falling within the 80-125% regulatory acceptance range [1]. Similar bioequivalence was demonstrated under fed conditions [1].

Bioequivalence Chiral Analysis Pharmacokinetics

Levamlodipine Besylate: Evidence-Backed Application Scenarios for Pharmaceutical Development and Clinical Formulation


Essential Hypertension Treatment with Reduced Dose Burden and Improved Tolerability

Levamlodipine besylate 2.5-5 mg once daily provides equivalent antihypertensive efficacy to racemic amlodipine 5-10 mg while reducing the incidence of peripheral edema from approximately 10.3% to 2.4%, as demonstrated in Phase III head-to-head trials [1]. This dose-sparing, tolerability-enhanced profile positions levamlodipine as the preferred calcium channel blocker for first-line hypertension monotherapy or as a component of multi-drug antihypertensive regimens where minimizing adverse effects is critical for long-term adherence.

Chiral Switching Strategy for Generic Development and Lifecycle Management

The transition from racemic amlodipine (patent-expired) to chirally pure levamlodipine besylate represents a validated chiral switching opportunity with documented pharmacokinetic bioequivalence at a 1:2 dose ratio under both fasted and fed conditions [2]. This provides a scientifically substantiated pathway for generic pharmaceutical manufacturers to develop differentiated products with improved safety profiles while leveraging established clinical efficacy data for the active moiety.

Fixed-Dose Combination Formulations for Hypertension and Cardiovascular Risk Management

Levamlodipine besylate is an ideal candidate for fixed-dose combination (FDC) products given its once-daily dosing, 30-50 hour half-life enabling consistent 24-hour blood pressure control [3], and favorable tolerability profile at half the racemic dose [1]. Combinations with angiotensin receptor blockers (ARBs), ACE inhibitors, or statins (e.g., levamlodipine + atorvastatin) offer streamlined therapeutic regimens for patients requiring multiple cardiovascular medications, a strategy supported by patent filings and clinical practice in markets including India, China, and Korea [4].

Clinical Research on Enantioselective Calcium Channel Blocker Pharmacology

Levamlodipine besylate serves as a critical research tool for investigations into enantioselective pharmacology of dihydropyridine calcium channel blockers. The approximately 1000-fold difference in L-type calcium channel affinity between S- and R-enantiomers [3] provides a well-characterized model system for studying chirality-dependent drug-receptor interactions, enantiomer-specific adverse effect mechanisms (particularly R-enantiomer-associated peripheral edema), and structure-activity relationships in calcium channel modulation.

Quote Request

Request a Quote for Levamlodipine Besylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.